![molecular formula C15H24N4O4 B2458861 5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazol-4-carbonsäure CAS No. 1698549-81-3](/img/structure/B2458861.png)
5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazol-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H24N4O4 and its molecular weight is 324.381. The purity is usually 95%.
BenchChem offers high-quality 5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dipeptidsynthese
Die Verbindung wird bei der Synthese von Dipeptiden verwendet. Sie ist Teil einer Reihe von ionischen Flüssigkeiten bei Raumtemperatur, die von kommerziell erhältlichen tert-Butoxycarbonyl-geschützten Aminosäuren (Boc-AAILs) abgeleitet sind. Diese Boc-AAILs werden als Ausgangsmaterialien in der Dipeptidsynthese mit häufig verwendeten Kupplungsreagenzien verwendet .
Protein-Degrader-Bausteine
Diese Verbindung ist ein heterobifunktioneller Vernetzer, der für die Entwicklung von PROTAC-Degradern zur gezielten Proteindegradation oder anderen bifunktionellen Molekülen in der chemischen Biologie nützlich ist .
Optimierung arzneimittelähnlicher Eigenschaften
Die Einarbeitung von Starrheit in den Linkerbereich dieser Verbindung kann sich auf die 3D-Orientierung der Moleküle und damit auf die Bildung ternärer Komplexe sowie auf die Optimierung arzneimittelähnlicher Eigenschaften auswirken .
Organische Synthese
Die Verbindung kann als effiziente Reaktanten und Reaktionsmedien in der organischen Synthese verwendet werden, wenn ihre reaktive Seitenkette und der N-Terminus chemisch geschützt sind .
Chirale Trennung
Ein effektiver Ansatz zur Trennung von chiralem (2 S,4 S)-1- (tert-Butoxycarbonyl)-4- (Methoxymethyl) pyrrolidin-2-carbonsäure ((2 S,4 S)-TBMP) aus einem Gemisch von (2 S,4 S)-TBMP und (2 S,4 R)-1- (tert-Butoxycarbonyl)-4- (Methoxymethyl) pyrrolidin-2-carbonsäure ((2 S,4 R)-TBMP), einem wichtigen Zwischenprodukt für das Anti-HCV-Arzneimittel Velpatasvir, wurde erstmalig entwickelt .
Thermodynamische Studie
Die Veränderungen in der Thermodynamik zeigten mehr über die Energieänderungen mit der Konformation in der Reaktion, was darauf hindeutet, dass die allgemeinen Trends in der Reaktion berücksichtigt werden sollten .
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the development of protac (proteolysis-targeting chimeras) degraders for targeted protein degradation . These molecules function by binding to both a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
Based on its structural similarity to other compounds used in protac development, it may function as a heterobifunctional crosslinker . This means it could potentially bind to a target protein and an E3 ubiquitin ligase simultaneously, facilitating the degradation of the target protein .
Biochemical Pathways
This system is responsible for the degradation of proteins within the cell, a process that can be exploited by PROTACs to selectively degrade target proteins .
Pharmacokinetics
The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis to protect amine groups and increase the compound’s overall stability . This could potentially enhance the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific target protein being degraded. In the context of PROTACs, the degradation of a target protein can disrupt its associated cellular functions, potentially leading to therapeutic effects in the case of disease-associated proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For instance, the stability of the Boc group can be affected by acidic conditions . Additionally, the efficacy of the compound could be influenced by the concentration of the target protein and E3 ligase within the cellular environment.
Eigenschaften
IUPAC Name |
1-methyl-5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-15(2,3)23-14(22)19-7-5-18(6-8-19)10-12-11(13(20)21)9-16-17(12)4/h9H,5-8,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEAJWHCJZLBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=NN2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
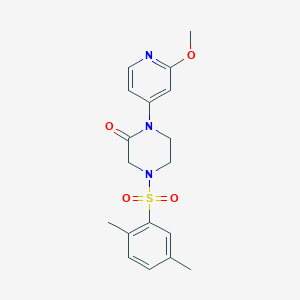


![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2458785.png)
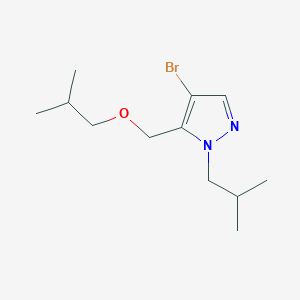
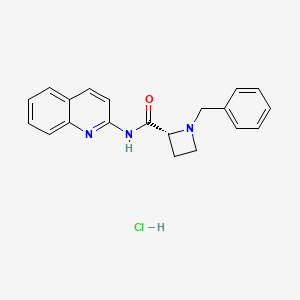
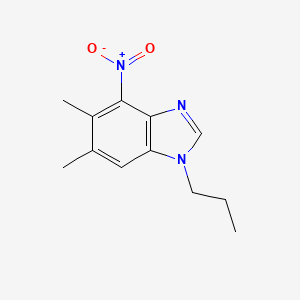

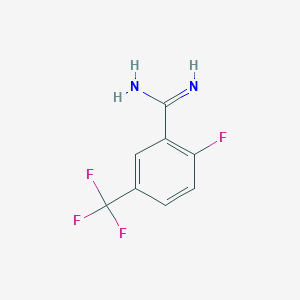
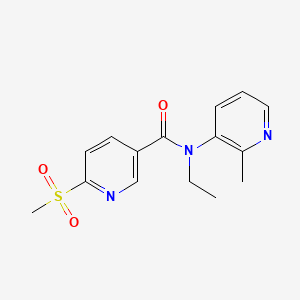
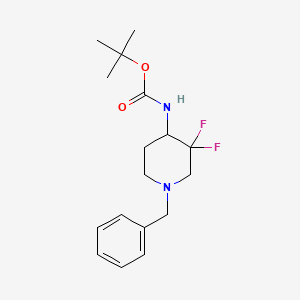
![4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide](/img/structure/B2458796.png)
![1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2458801.png)